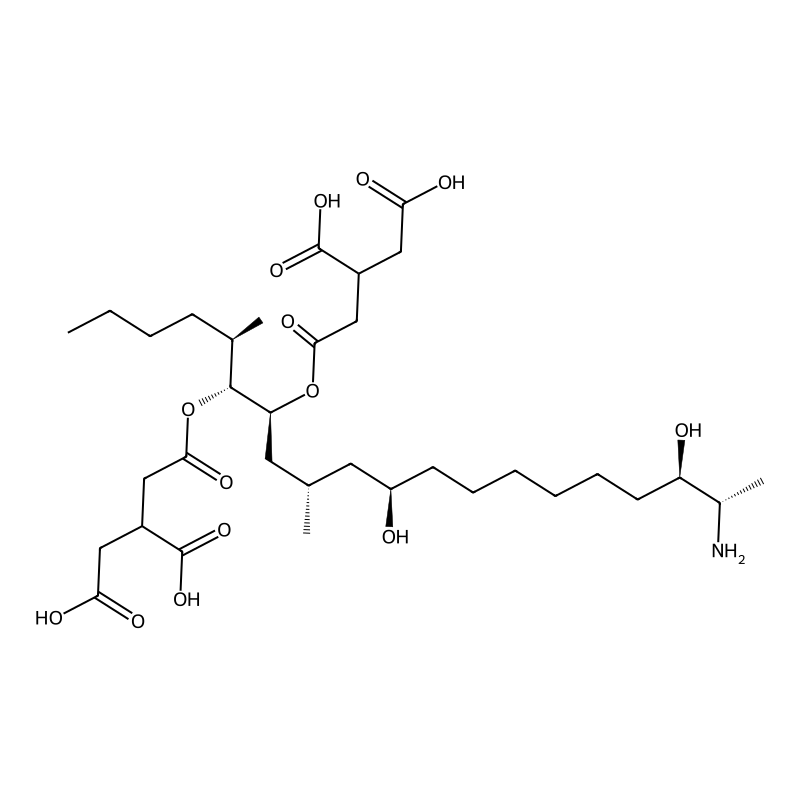

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fumonisin B3 and Toxicological Research

Fumonisin B3 is a well-studied toxin, and research has explored its toxic effects on various organisms. In vitro and in vivo studies have shown that Fumonisin B3 can disrupt sphingolipid metabolism, a vital cellular process []. This disruption can lead to cell death and various health problems.

Researchers are particularly interested in Fumonisin B3's potential role in esophageal cancer. Studies have found correlations between Fumonisin B3 exposure and increased esophageal cancer risk in certain populations []. However, more research is required to establish a definitive link.

2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 759.884 g/mol. This compound is categorized under various chemical classes including aromatic heterocycles, alcohols, amines, and carboxylic acids. Its structure features multiple functional groups such as amino, hydroxy, and carboxylic acid groups, contributing to its potential biological activity and reactivity .

- Esterification: The carboxylic acid groups can react with alcohols to form esters.

- Amidation: The amino group can react with carboxylic acids to form amides.

- Redox Reactions: Hydroxy groups can undergo oxidation or reduction depending on the reaction conditions.

These reactions are significant for modifying the compound's properties for various applications.

Research indicates that 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid exhibits potential biological activities. It has been linked to antifungal properties, particularly against pathogens such as Fusarium verticillioides, which is known for producing mycotoxins in maize. The compound may also influence metabolic pathways in plants, enhancing resistance against certain diseases .

The synthesis of this compound typically involves multi-step organic reactions:

- Starting Materials: The synthesis begins with simpler organic molecules containing the requisite functional groups.

- Protecting Groups: Certain functional groups may be protected during the reaction sequence to prevent unwanted reactions.

- Coupling Reactions: Key steps include coupling reactions where the amino group is linked to other functional groups through various coupling agents.

- Purification: Final products are purified using techniques such as chromatography to isolate the desired compound from by-products.

This multi-step process emphasizes careful control of reaction conditions to achieve high yields and purity.

The unique structure of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid allows for diverse applications:

- Agricultural Chemistry: As a potential fungicide or plant growth regulator.

- Pharmaceuticals: Investigated for use in drug formulations targeting fungal infections.

- Biotechnology: Used in metabolic studies and plant defense mechanisms.

Interaction studies have shown that this compound can interact with various biomolecules:

- Protein Binding: It has been observed to bind to proteins involved in metabolic pathways, potentially altering their activity.

- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for fungal growth and development.

- Cellular Uptake: Studies indicate that it can be taken up by plant cells, influencing metabolic responses .

Several compounds share structural similarities with 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid:

The uniqueness of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid lies in its intricate structure that combines multiple functionalities conducive for specific biological interactions and applications in agriculture and pharmaceuticals.

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid follows IUPAC conventions that reflect its complex polyketide structure. The compound is officially designated with the CAS number 136379-59-4 and possesses the molecular formula C₃₄H₅₉NO₁₄. The IUPAC name systematically describes the linear aliphatic backbone containing twenty carbon atoms with specific substitution patterns including amino, hydroxyl, and ester functional groups. The nomenclature indicates the presence of two tricarballylic acid moieties attached at positions 6 and 7 of the icosane backbone, contributing to the compound's characteristic acidic properties.

The structural designation reveals critical information about the compound's architecture, including the positioning of the primary amino group at carbon-19, hydroxyl substitutions at carbons 11 and 18, and methyl branches at carbons 5 and 9. The systematic name also indicates the presence of dicarboxylic acid functionalities derived from the tricarballylic acid ester groups, which are essential for the compound's biological activity. This comprehensive nomenclature system enables precise identification and differentiation from related fumonisin analogs, particularly Fumonisin B1 and Fumonisin B2, which differ in their hydroxylation patterns along the aliphatic chain.

The compound belongs to the broader class of fumonisins, which are characterized by their unique structural features including a long-chain aminopolyol backbone esterified with tricarballylic acid. The systematic naming convention facilitates understanding of structure-activity relationships within this important class of mycotoxins and supports regulatory classification efforts for food safety applications.

Stereochemical Configuration and Isomeric Variations

The stereochemical complexity of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid encompasses multiple chiral centers that significantly influence its biological activity and analytical behavior. Nuclear magnetic resonance spectroscopy has revealed the presence of ten stereocenters within the molecule, creating substantial configurational complexity. The absolute configuration has been determined through advanced analytical techniques, including application of Mosher's method and comparative analysis with synthetic standards.

Research has demonstrated the natural occurrence of stereoisomeric forms, particularly the identification of 3-epi-Fumonisin B3, which represents a stereoisomer with inverted configuration at the C-3 position. High-performance liquid chromatography analysis has revealed that naturally occurring samples can contain between 10 and 40% of compounds from the 3-epi series, indicating significant stereochemical heterogeneity in biological samples. The 2,3-anti relative configuration for minor stereoisomers has been established through comprehensive NMR analysis, providing crucial insights into biosynthetic mechanisms and enzymatic selectivity.

The stereochemical variations have profound implications for analytical methodology and biological activity assessment. Liquid chromatography-tandem mass spectrometry techniques have been developed to differentiate between stereoisomeric forms, enabling accurate quantification in complex matrices such as corn-based products. The identification of stereoisomeric variants provides important information about fumonisin biosynthesis pathways and suggests that enzymatic steps in the biosynthetic process exhibit variable stereoselectivity.

Contemporary analytical approaches have established that stereochemical configuration directly influences the compound's interaction with biological targets, particularly ceramide synthase, which represents the primary mechanism of fumonisin toxicity. The three-dimensional arrangement of functional groups determines binding affinity and selectivity for enzymatic targets, highlighting the importance of stereochemical characterization for toxicological assessment.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Comprehensive spectroscopic analysis of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid has provided detailed structural information through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy conducted in deuterium oxide reveals characteristic chemical shift patterns that enable structural assignment and purity assessment. The ¹H NMR spectrum exhibits distinct multipicity patterns corresponding to the aliphatic backbone, with specific chemical shifts associated with carbons bearing hydroxyl groups, amino functionality, and ester linkages.

Carbon-13 nuclear magnetic resonance analysis has been instrumental in confirming structural assignments and understanding biosynthetic pathways. Isotopic enrichment studies using ¹³C-labeled precursors have demonstrated that the biosynthesis involves incorporation of methionine-derived methyl groups, glutamate-derived tricarballylic acid functions, and alanine residues onto an eighteen-carbon polyketide backbone. These findings provide crucial insights into the enzymatic machinery responsible for fumonisin production and enable development of targeted analytical methods.

High-resolution mass spectrometry using Orbitrap technology has enabled precise molecular weight determination and fragmentation pattern analysis. The characteristic fragmentation behavior includes cleavage of tricarballylic acid ester groups and loss of hydroxyl functionalities, generating diagnostic product ions that facilitate compound identification. Electrospray ionization mass spectrometry reveals molecular ion peaks consistent with the predicted molecular weight of 705.8 g/mol, providing definitive confirmation of molecular composition.

Tandem mass spectrometry analysis has identified specific fragmentation pathways that enable differentiation from related fumonisin analogs. The fragmentation patterns show characteristic losses corresponding to tricarballylic acid moieties and sequential hydroxyl group eliminations, creating a unique spectroscopic fingerprint for analytical applications. Ultra-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry has emerged as the preferred analytical method for quantitative determination in complex matrices, offering rapid analysis times and enhanced selectivity.

Computational Modeling of Three-Dimensional Conformations

Advanced computational modeling approaches have been employed to elucidate the three-dimensional conformational behavior of 2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid and its interactions with biological targets. Molecular dynamics simulations have revealed that the compound adopts multiple conformational states in solution, with the flexible aliphatic backbone enabling significant structural rearrangement. The presence of multiple hydroxyl groups and charged carboxylate functionalities creates extensive intramolecular hydrogen bonding networks that stabilize specific conformational preferences.

Computational analysis has demonstrated that the tricarballylic acid ester groups significantly influence molecular geometry through electrostatic interactions and steric constraints. The three-dimensional structure reveals that the compound can adopt extended conformations that facilitate interaction with membrane-bound enzymes, particularly ceramide synthase. Molecular docking studies have provided insights into the binding mode with target enzymes, revealing that the amino group and hydroxyl functionalities play crucial roles in protein-ligand recognition.

Database analysis indicates that conformer generation for this compound is challenging due to excessive flexibility and numerous undefined stereocenters, limiting the availability of three-dimensional structural models. However, experimental studies using nuclear magnetic resonance spectroscopy in various solvents have provided valuable information about preferred conformational states and dynamic behavior. The conformational flexibility contributes to the compound's ability to interact with multiple biological targets and may explain the diverse toxicological effects observed with fumonisin exposure.

Computational modeling has also been applied to understand structure-activity relationships within the fumonisin series. Comparative analysis of three-dimensional structures for Fumonisin B1, B2, and B3 has revealed how hydroxylation patterns influence molecular geometry and biological activity. These studies have identified key structural features responsible for ceramide synthase inhibition and have guided development of structure-based approaches for risk assessment.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300+H310+H330 (100%): Fatal if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity]

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant;Health Hazard